molecular formula C5H12N2 B1599286 3-(Aminomethyl)pyrrolidine CAS No. 67318-88-1

3-(Aminomethyl)pyrrolidine

Cat. No. B1599286
CAS RN: 67318-88-1
M. Wt: 100.16 g/mol
InChI Key: OQCUGPQOZNYIMV-UHFFFAOYSA-N
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Description

3-(Aminomethyl)pyrrolidine is a derivative of pyrrolidine, which is an organic compound with the molecular formula (CH2)4NH . It is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colorless liquid that is miscible with water and most organic solvents .


Synthesis Analysis

Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200°C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst . The reaction is carried out in the liquid phase in a continuous tube- or tube bundle reactor . The product is obtained after multistage purification and separation by extractive and azeotropic distillation .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The utility of this reaction has been demonstrated via the syntheses of several natural products and a number of established pharmacophores .


Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents .

Scientific Research Applications

Synthesis of Glycosidase Inhibitors

One application of 3-(aminomethyl)pyrrolidine derivatives is in the asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines, which are potential glycosidase inhibitors. These compounds have been synthesized using a divergent route starting from trans-4-hydroxy-L-proline and have shown moderate inhibitory activity against beta-galactosidase (Curtis, Evinson, Handa, & Singh, 2007).

Gold-Catalyzed Synthesis

Another research application involves the use of gold(III) chloride-catalyzed cycloisomerization of various alpha-aminoallenes to form 3-pyrrolines. This process yields 3-pyrrolines in good to high chemical yields, which are useful intermediates for synthesizing functionalized pyrrolines, pyrrolidines, and other natural products (Morita & Krause, 2004).

Catalytic Enantioselective Synthesis

The use of pyrrolidine enamine as a substrate has been explored for the synthesis of alpha-aminooxy carbonyl compounds. A key catalyst structural feature has been developed, leading to high yields and complete enantioselectivity not only for aldehydes but also for ketones (Momiyama, Torii, Saito, & Yamamoto, 2004).

Synthesis of 3-(Pyrrolidin-1-yl)piperidine

3-(Pyrrolidin-1-yl)piperidine is a conformationally rigid diamine significant in medicinal chemistry. A novel method for synthesizing this compound involves the exhaustive catalytic hydrogenation of pyrrolylpyridine (Smaliy, Chaykovskaya, Yurchenko, Lakhtadyr, Yurchenko, Shtil, & Kostuk, 2011).

Copper-Catalyzed Alkene Diamination

In this area of research, chiral vicinal diamines, including 2-aminomethyl indolines and pyrrolidines, are synthesized using copper-catalyzed alkene diamination. These compounds are important in asymmetric catalysis and medicinal chemistry (Turnpenny & Chemler, 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

pyrrolidin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-3-5-1-2-7-4-5/h5,7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCUGPQOZNYIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408007
Record name 3-Pyrrolidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)pyrrolidine

CAS RN

67318-88-1
Record name 3-Pyrrolidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
CY Hong, YK Kim, JH Chang, SH Kim… - Journal of medicinal …, 1997 - ACS Publications
New pyrrolidine derivatives, which bear an alkyloxime substituent in the 4-position and an aminomethyl substituent in the 3-position of the pyrrolidine ring, have been synthesized and …
Number of citations: 185 pubs.acs.org
SE Hagen, JM Domagala, CL Heifetz… - Journal of medicinal …, 1990 - ACS Publications
19a 1 HH Ph H 233-235 C24H23F2N3Og-0.15 H2O (C,, N) none 89 9.3 8.05 19b 1 H Et Ph H 194-195 C26H27F2N3Og. 0.5 H2O (C,, N) none 65 9.3 8.1 19c 1 Me Me Ph H 186-188 …
Number of citations: 44 pubs.acs.org
Y Shi, D Sitkoff, J Zhang, W Han, Z Hu, PD Stein… - Bioorganic & medicinal …, 2007 - Elsevier
… We envisioned that the 3-aminomethyl-pyrrolidine could be a potential bioisostere for the … 2), which combine the new 3-aminomethyl-pyrrolidine core with known sulfonamide and amide …
Number of citations: 13 www.sciencedirect.com
J Swidinsky, J Kervenski, BB Brown - Journal of Pharmaceutical Sciences, 1967 - Elsevier
… It was converted into 1-methyl-3-aminomethylpyrrolidine by hydrogenation, hydrolyzed to 1 -methyl-3-pyrrolidine carboxylic acid (ethyl ester and N-methylamide), reacted with phenyl …
Number of citations: 4 www.sciencedirect.com
JB Brooks, DS Kellogg Jr, G Choudhary… - Journal of Clinical …, 1978 - Am Soc Microbiol
… Acetoin, 2,3-butanediol, pyrroline, and 1,3diaminopropane were identified by both gas chromatography and mass spectrometry; 2-hydroxy-pyrrolidine and 3-aminomethyl-pyrrolidine …
Number of citations: 5 journals.asm.org
JP Sanchez, JM Domagala, SE Hagen… - Journal of medicinal …, 1988 - ACS Publications
A series of 7, 8-disubstituted l-cyclopropyl-6-fluoroquinoline-3-carboxylic acids, 7-substituted l-cyclopropyl-6-fluoro-l, 8-naphthyridine-3-carboxylic acids, and10-substituted 9-…
Number of citations: 185 pubs.acs.org
SE Hagen, JM Domagala, SJ Gracheck… - Journal of medicinal …, 1994 - ACS Publications
A series of the R and S isomers of 7-[3-(l-amino-l-methylethyl)-l-pyrrolidinyl]-l, 4-dihydro-4-oxoquinoline-and 1, 8-naphthyridine-3-carboxylic acids was prepared to determine the effect …
Number of citations: 26 pubs.acs.org
B Biesemans, N Aljammal, S Radhakrishnan… - Catalysts, 2022 - mdpi.com
The development of a performant aminated catalyst for aldol condensations requires the combined tuning of the active site, support and solvent system. For this purpose, a pyrrolidine …
Number of citations: 1 www.mdpi.com
H Pajouhesh, ZP Feng, L Zhang, H Pajouhesh… - Bioorganic & medicinal …, 2012 - Elsevier
… core with 3-aminomethyl-pyrrolidine. We hypothesized that 3-aminomethyl-pyrrolidine could … , in combination with a 3-aminomethyl-pyrrolidine scaffold with known structural elements of …
Number of citations: 27 www.sciencedirect.com
BM Savall, SP Meduna, K Tays, H Cai… - Bioorganic & Medicinal …, 2015 - Elsevier
Previously disclosed H 4 receptor modulators, the triamino substituted pyridines and pyrimidines, contain a free primary amino (–NH 2 ) group. In this Letter we demonstrate that an …
Number of citations: 7 www.sciencedirect.com

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